4-(1-Ethyl-1H-quinolin-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one
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Overview
Description
4-(1-Ethyl-1H-quinolin-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one is a complex organic compound with a unique structure that combines quinoline and pyrazolone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Ethyl-1H-quinolin-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one typically involves the condensation of 1-ethyl-2-quinolinone with 5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium ethoxide to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(1-Ethyl-1H-quinolin-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline and pyrazolone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline and pyrazolone compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, alkylating agents, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include various quinoline and pyrazolone derivatives, which can have different functional groups depending on the specific reagents and conditions used.
Scientific Research Applications
4-(1-Ethyl-1H-quinolin-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Material Science: It is explored for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules for various industrial purposes.
Mechanism of Action
The mechanism of action of 4-(1-Ethyl-1H-quinolin-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the pyrazolone moiety can interact with proteins, leading to various biological effects. The compound may inhibit enzyme activity or modulate receptor signaling pathways, resulting in its observed pharmacological activities .
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-4-(1-ethyl-1H-quinolin-2-ylidene)-5-methyl-2,4-dihydro-pyrazol-3-one: Similar structure with a chlorophenyl group instead of a phenyl group.
3-Allyl-5-(1-ethyl-1H-quinolin-2-ylidene)-2-thioxo-thiazolidin-4-one: Contains a thiazolidinone ring instead of a pyrazolone ring.
1-Ethyl-2-[3-(1-ethyl-1,2-dihydroquinolin-2-ylidene)prop-1-en-1-yl]quinolin-1-ium chloride: Features a quinolinium ion instead of a pyrazolone ring
Uniqueness
4-(1-Ethyl-1H-quinolin-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one is unique due to its combination of quinoline and pyrazolone moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H19N3O |
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Molecular Weight |
329.4 g/mol |
IUPAC Name |
(4Z)-4-(1-ethylquinolin-2-ylidene)-5-methyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C21H19N3O/c1-3-23-18-12-8-7-9-16(18)13-14-19(23)20-15(2)22-24(21(20)25)17-10-5-4-6-11-17/h4-14H,3H2,1-2H3/b20-19- |
InChI Key |
LBCBLMHAHZYOKU-VXPUYCOJSA-N |
Isomeric SMILES |
CCN1/C(=C\2/C(=NN(C2=O)C3=CC=CC=C3)C)/C=CC4=CC=CC=C41 |
Canonical SMILES |
CCN1C(=C2C(=NN(C2=O)C3=CC=CC=C3)C)C=CC4=CC=CC=C41 |
Origin of Product |
United States |
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